molecular formula C25H31N3O7S2 B2547564 diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-66-2

diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2547564
CAS No.: 449781-66-2
M. Wt: 549.66
InChI Key: IYGOABYAWPVSNC-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C25H31N3O7S2 and its molecular weight is 549.66. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Studies have shown the effectiveness of compounds related to diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate in antimicrobial and antituberculosis activities. Specifically, derivatives have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis DNA gyrase, showing promising results as potential antitubercular agents with significant inhibition activities (Jeankumar et al., 2013; Patel & Agravat, 2007). These findings contribute to the development of new therapeutic agents against tuberculosis and other bacterial infections.

Heterocyclic Compound Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Research has demonstrated their use in creating novel heterocyclic systems with potential pharmacological applications, including as antipsychotic agents and in the synthesis of compounds with vasodilation properties (Ahmed, 2002; Girgis et al., 2008). These studies underscore the versatility of this chemical scaffold in medicinal chemistry and drug design.

Molecular Dynamic Simulation Studies

Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, related to the core structure of this compound, on the corrosion of iron. These studies provide insights into the adsorption behaviors and potential as corrosion inhibitors, opening avenues for applications in materials science and engineering (Kaya et al., 2016).

Future Directions

Piperidine derivatives continue to be an active area of research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for pharmaceutical applications .

Properties

IUPAC Name

diethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-3-34-24(30)21-19-12-15-27(25(31)35-4-2)16-20(19)36-23(21)26-22(29)17-8-10-18(11-9-17)37(32,33)28-13-6-5-7-14-28/h8-11H,3-7,12-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGOABYAWPVSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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